Nerolidol

概述

描述

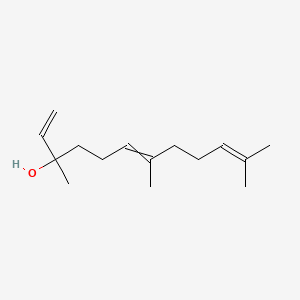

Nerolidol (C₁₅H₂₆O; molecular weight: 222.37 g/mol) is a naturally occurring sesquiterpene alcohol with a floral, woody aroma . It exists in four stereoisomeric forms: cis-nerolidol, trans-nerolidol, and their enantiomers, owing to the double bond at C-6 and the asymmetric center at C-3 . Predominantly found in essential oils of plants such as neroli, ginger, citronella, and tea tree, this compound is biosynthesized as an intermediate in the production of herbivore-induced volatiles like DMNT, which protect plants from pathogens . Industrially, it is synthesized via the Carroll reaction and selective hydrogenation of geranylacetone derivatives .

This compound is FDA-approved as a food flavoring agent and is widely used in cosmetics (perfumes, shampoos), cleaning products, and pharmaceuticals due to its versatile biological activities . Pharmacologically, it exhibits antioxidant, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties, supported by in vitro and in vivo studies .

准备方法

Plant Extraction Methods

Hydrodistillation and Steam Distillation

Hydrodistillation using a Clevenger-type apparatus remains the most widely adopted method for nerolidol extraction from plant materials . This technique involves boiling plant biomass in water to volatilize essential oils, which are then condensed and separated. For example:

Steam distillation, employed for heat-sensitive tissues like roots, uses external steam to reduce thermal degradation. However, yields are generally lower than hydrodistillation due to incomplete volatilization of high-molecular-weight terpenes .

Chemical Synthesis

Carroll Reaction and Hydrogenation

Industrial-scale synthesis typically begins with linalool, which undergoes a Carroll reaction with diketene to form geranyl acetone :

Subsequent ethynylation introduces an acetylene group, producing dehydrothis compound, which is hydrogenated using a Lindlar catalyst to yield cis- or trans-nerolidol :

This method achieves >90% purity but requires costly catalysts (e.g., Pd/BaSO₄ for Lindlar systems) and generates stoichiometric waste .

Microbial Biosynthesis

Escherichia coli Metabolic Engineering

Recent breakthroughs involve engineering E. coli strains to overexpress this compound synthase (e.g., strawberry FaNES1) while deleting competing pathways (e.g., adhE, ldhA) . Key optimizations include:

-

Carbon source modulation : Glucose-glycerol blends increase precursor (FPP) availability, boosting titers to 3.3 g/L in shake flasks .

-

Two-phase fermentation : Using decane as an extractant, fed-batch systems achieve 16 g/L this compound in 4 days with 9% carbon yield .

Yeast-Based Production

The patent US8173405B2 discloses Saccharomyces cerevisiae strains cultivated in uracil-deficient synthetic media at pH 6.0–7.0, enhancing FPP flux toward this compound instead of sterols . Yields remain proprietary but reportedly exceed traditional plant extraction by 3–5× .

Enzymatic Synthesis

Linalool/Nerolidol Synthases

The bifunctional enzyme PamTps1 from Plectranthus amboinicus catalyzes both linalool (C₁₀) and this compound (C₁₅) synthesis from GPP and FPP, respectively . Structural analysis reveals a flexible active site accommodating both substrates:

Optimal activity occurs at pH 6.5 and 30°C, with a k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10³ M⁻¹s⁻¹ for FPP . Protein engineering efforts aim to enhance this compound specificity by mutating residues (e.g., Asp377, Trp279) near the catalytic site .

Comparative Analysis of Preparation Methods

化学反应分析

Ozonolysis Pathways and Reactivity

Nerolidol’s three double bonds—labeled A ((CH₃)₂C=CH–), B (−(CH₃)C=CH–), and C (−HC=CH₂)—react with ozone (O₃) at markedly different rates. Studies using surface-sensitive mass spectrometry reveal:

| Double Bond Site | Reactivity (%) | Primary Products |

|---|---|---|

| A | ~74% | α-Hydroxy-hydroperoxides (HHs) |

| B | ~24% | Functionalized carboxylates (FCs) |

| C | <2% | Minor decomposition products |

Mechanistic Insights :

-

Ozonolysis generates Criegee intermediates (CIs), which undergo hydration to form HHs (e.g., m/z 265/267 as chloride-adducts) or isomerize to FCs (e.g., m/z 224) .

-

Key difference : At air-water interfaces, FCs dominate due to restricted water availability, while bulk-phase reactions favor HHs .

Interfacial vs Bulk Ozonolysis

Reaction conditions significantly alter product distribution:

| Parameter | Interfacial Ozonolysis | Bulk Ozonolysis |

|---|---|---|

| Dominant Products | Functionalized carboxylates (FCs) | α-Hydroxy-hydroperoxides (HHs) |

| Reaction Time | ~10 μs | ~2 minutes |

| CI Hydration | Limited (low water availability) | Extensive |

For example, interfacial reactions produce FCs like m/z 224 (C₁₅H₂₅O₃⁻), absent in bulk-phase reactions, highlighting the role of reaction environment in CI stability .

Stability and Byproduct Formation

This compound’s conjugated triene system is susceptible to autoxidation, forming peroxides under ambient conditions. For instance:

科学研究应用

Pharmacological Properties of Nerolidol

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Research indicates that this compound possesses strong antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Anti-inflammatory Effects : Several studies have demonstrated this compound's ability to reduce inflammation. For instance, it has been shown to inhibit neutrophil chemotaxis and modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent .

- Anticholinesterase Activity : this compound has been identified as a promising compound for treating neurodegenerative conditions such as Alzheimer's disease due to its anticholinesterase activity, which can enhance cholinergic neurotransmission .

- Antimicrobial Properties : The compound also displays antimicrobial and anti-biofilm activities against various pathogens, making it useful in treating infections .

Applications in Neurodegenerative Diseases

This compound's pharmacological profile positions it as a potential therapeutic agent for neurodegenerative diseases:

-

Case Study: Alzheimer’s Disease

A study analyzed the effect of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory and learning capabilities, attributed to its antioxidant and anticholinesterase properties . - Mechanistic Insights : The mechanism involves the inhibition of acetylcholinesterase and the reduction of amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Anti-inflammatory Applications

This compound's anti-inflammatory effects have been explored in various contexts:

- Acute Lung Injury (ALI) : Research demonstrated that this compound pretreatment significantly reduced lung inflammation induced by lipopolysaccharides (LPS), highlighting its protective effects against ALI through modulation of inflammatory pathways .

- Neutrophil Modulation : Studies have shown that this compound can down-regulate human neutrophil responses to inflammatory chemoattractants, suggesting its potential use in developing new anti-inflammatory therapies .

Antimicrobial and Antiparasitic Applications

This compound's antimicrobial properties have been documented across several studies:

- Infectious Disease Management : this compound has been effective against various fungal strains and bacteria, demonstrating potential as a natural antimicrobial agent .

-

Case Study: Tropical Infectious Diseases

In vitro studies have shown that this compound exhibits significant antifungal activity against strains responsible for tropical infections, suggesting its utility in public health interventions .

Data Tables and Case Studies

The following table summarizes key findings from recent studies on this compound's applications:

作用机制

Peruviol 通过多个分子靶点和途径发挥其作用。 它会导致根系形态改变,生长素平衡改变,并在植物组织中诱导氧化应激 . Peruviol 还通过破坏细菌细胞膜来增强细菌对抗生素的敏感性 . Peruviol 的多靶点作用使其成为开发新型天然除草剂和抗菌剂的有前途的化合物 .

相似化合物的比较

Nerolidol shares functional and structural similarities with other terpenes but differs in molecular size, stereochemistry, and biological efficacy. Below is a comparative analysis with key analogs:

Table 1: Comparison of this compound with Structurally Related Compounds

Key Differences:

Structural and Stereochemical Variations: this compound’s sesquiterpene backbone (15 carbons) grants it higher lipophilicity than monoterpenes like linalool (10 carbons), enhancing its skin permeability and prolonged bioactivity . Unlike β-caryophyllene (a bicyclic sesquiterpene), this compound’s acyclic structure allows greater conformational flexibility, influencing its interaction with biological targets like TLR4/NF-κB in anti-inflammatory pathways . Stereoisomerism significantly impacts function: trans-nerolidol shows lower antischistosomal activity compared to racemic mixtures, while cis-nerolidol dominates in nocturnal floral scents to attract pollinators like hawkmoths .

Pharmacological Efficacy: Anticancer Activity: this compound induces apoptosis in colorectal (HCT-116) and hepatocellular carcinoma (HepG2) cells via p53 upregulation, a mechanism less pronounced in linalool or β-caryophyllene . Antimicrobial Spectrum: this compound inhibits biofilm formation in Candida albicans and synergizes with doxorubicin against breast cancer, whereas farnesol primarily targets bacterial biofilms .

Industrial and Biosynthetic Pathways: this compound is produced via fungal enzymes (e.g., MlpILTPS2) in engineered yeast, competing with sterol synthesis, whereas linalool is typically derived from monoterpene synthases . In cosmetics, this compound’s low volatility and skin-enhancing properties make it preferable to more volatile terpenes like 3-octanone .

Research Highlights and Clinical Relevance

- Renoprotection: Oral this compound (200 mg/kg) mitigates renal dysfunction in obstructive uropathy by suppressing oxidative stress and apoptosis markers (p53, PAI-1) .

- Antischistosomal Action : Racemic this compound causes tegumental damage in Schistosoma mansoni adults, though isomer-specific efficacy requires further study .

- Flavor Enhancement : In cigar fermentation, (E)-nerolidol is a key flavor compound upregulated by CCD1 gene modification in Rhodotorula strains .

生物活性

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted biological properties of this compound, including its anti-inflammatory, antimicrobial, anti-cancer, and antioxidant effects. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be found in various essential oils and is known for its pleasant aroma. The molecular formula of this compound is C15H26O, and it exists in two isomeric forms: (E)-nerolidol and (Z)-nerolidol.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies. For instance:

- Neutrophil Modulation : A study indicated that this compound inhibited human neutrophil activation induced by chemotactic peptides, with IC50 values of 4.0 µM for fMLF and 3.7 µM for WKYMVM, suggesting its potential as an anti-inflammatory agent .

- Renal Protection : In a rat model of bilateral ureteral obstruction (BUO), this compound administration resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, leading to improved renal function post-injury .

| Study Focus | Key Findings |

|---|---|

| Neutrophil Activation | IC50 = 4.0 µM (fMLF), 3.7 µM (WKYMVM) |

| Renal Dysfunction | Reduced TNF-α, IL-6; improved renal function |

2. Antimicrobial Activity

This compound exhibits potent antimicrobial effects against various pathogens:

- Bacterial Inhibition : It has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.3 mg/mL for certain strains .

- Antiparasitic Effects : this compound has demonstrated activity against Trypanosoma evansi, with morphological changes observed in the parasites post-treatment, indicating its potential use in treating parasitic infections .

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.3 | Antibacterial |

| Escherichia coli | 0.6 | Antibacterial |

| Trypanosoma evansi | - | Antiparasitic |

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored in various models, highlighting its ability to scavenge free radicals and reduce oxidative stress:

- Cellular Studies : Research indicates that this compound can mitigate oxidative damage in cellular models by enhancing the activity of antioxidant enzymes .

Case Study 1: Colonic Inflammation

A study on mice treated with dextran sodium sulfate (DSS) to induce colitis showed that this compound significantly reduced disease activity index (DAI) scores and improved histological parameters of the colon compared to control groups .

Case Study 2: Neutrophil Functionality

In vitro experiments demonstrated that this compound pretreatment inhibited neutrophil chemotaxis induced by fMLF, showcasing its potential role in managing inflammatory diseases where neutrophils play a critical role .

常见问题

Basic Research Questions

Q. What experimental parameters are critical for optimizing nerolidol extraction and quantification in plant tissues?

- Methodological Answer : this compound extraction efficiency depends on headspace solid-phase microextraction (HS-SPME) parameters, including fiber type (e.g., polydimethylsiloxane/divinylbenzene), extraction temperature (optimized between 40–60°C), extraction time (30–60 min), and stirring rate (≥600 rpm). Coupling HS-SPME with gas chromatography-flame ionization detection (GC-FID) ensures high sensitivity and reproducibility. Validation via spike-and-recovery experiments is recommended to account for matrix effects .

Q. How is this compound biosynthesized in plant systems, and what are its primary precursors?

- Methodological Answer : this compound, a sesquiterpene, is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. In Actinidia chinensis, this compound synthase (NES) catalyzes the conversion of farnesyl pyrophosphate (FPP) to this compound. Isotopic labeling (e.g., -glucose) and enzyme inhibition studies (e.g., using fosmidomycin for MEP pathway blocking) can elucidate pathway dominance in specific tissues .

Q. What are the baseline pharmacological properties of this compound demonstrated in preclinical models?

- Methodological Answer : this compound exhibits antioxidant (reduces lipid peroxidation via thiobarbituric acid reactive substances assay), anti-inflammatory (inhibits TNF-α/IL-1β in LPS-induced models), and antitumor effects (induces apoptosis via ROS-mediated Wnt/β-catenin pathway inhibition). Dose-response studies in murine models (e.g., 50–200 mg/kg) and cell lines (e.g., IC of 25–75 µM in melanoma cells) are standard for validation .

Advanced Research Questions

Q. How can metabolic engineering enhance this compound production in microbial chassis strains?

- Methodological Answer : Codon-optimized this compound synthase (NES) genes, fused with FPP synthase (FPS) via linker peptides (e.g., GGGS), improve substrate channeling in Saccharomyces cerevisiae. High-cell-density fermentation (e.g., fed-batch with glycerol/methanol) and auxotrophic marker integration (e.g., TRP1) further boost yields (up to 1.7 g/L). Transcriptomic profiling (RNA-seq) identifies metabolic bottlenecks, such as acetyl-CoA competition .

Q. What mechanisms underlie this compound’s circadian accumulation-emission dichotomy in floral tissues?

- Methodological Answer : In A. chinensis, this compound accumulates in glycosylated forms during the day (peaking at noon) and is enzymatically hydrolyzed for nocturnal emission. Time-course GC-MS analysis of glycoside extracts (post-β-glucosidase treatment) and qPCR of glycosyltransferase genes (e.g., UGT85A3) reveal temporal regulation. Diurnal emission patterns correlate with pollinator activity .

Q. How do stereochemical variations (cis vs. trans isomers) impact this compound’s bioactivity and metabolic fate?

- Methodological Answer : Chiral GC analysis (e.g., γ-cyclodextrin columns) distinguishes (3R,6E)-nerolidol (96% enantiomeric excess in synthetic batches) from (3S,6E)-forms. Isomer-specific bioassays show (Z)-nerolidol has higher antimicrobial activity (e.g., against S. aureus), while (E)-nerolidol exhibits superior anti-inflammatory effects via TLR4/NF-κB inhibition. Biotransformation studies in Aspergillus niger yield isomer-specific hydroxylated derivatives (e.g., 12-hydroxy-trans-nerolidol) .

Q. How can conflicting data on this compound’s genotoxicity be reconciled for translational research?

- Methodological Answer : Dose-dependent clastogenicity (micronuclei induction at ≥500 mg/kg in mice) contrasts with low acute toxicity (LD >2000 mg/kg). Discrepancies arise from metabolic activation differences in vitro (e.g., S9 liver homogenate) vs. in vivo. Comet assay optimization (e.g., pH >13 for alkali-labile sites) and ROS scavenger co-treatment (e.g., N-acetylcysteine) clarify mechanisms .

Q. What experimental designs address this compound’s volatility-related challenges in pharmacological studies?

- Methodological Answer : Encapsulation in cyclodextrins or nanoemulsions (e.g., Tween 80/soy lecithin) stabilizes this compound in aqueous media. In vivo pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) require controlled ventilation to minimize atmospheric loss. For topical applications, Franz diffusion cells with stratum corneum mimics quantify skin permeation .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret variability in this compound’s antimicrobial efficacy across studies?

- Methodological Answer : Discrepancies arise from strain-specific susceptibility (e.g., E. coli vs. P. falciparum), solvent effects (e.g., DMSO vs. ethanol), and terpene synergism (e.g., with linalool). Standardized broth microdilution (CLSI guidelines) and checkerboard assays (FIC index) differentiate standalone vs. combinatorial activity .

Q. What statistical approaches validate this compound’s role in plant defense signaling under field conditions?

- Methodological Answer : Redundancy analysis (RDA) and PCA of volatile organic compound (VOC) profiles distinguish this compound’s emission in herbivore-attacked vs. pathogen-infected plants. Mixed-effects models account for environmental covariates (e.g., temperature, humidity). Field trials with Vitis labrusca show this compound induction correlates with VvPNLinNer1 transcript levels post-Popillia japonica infestation .

属性

IUPAC Name |

3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022247 | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

114.00 °C. @ 1.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7212-44-4 | |

| Record name | Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7212-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。